5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

Catalog No.
S667183
CAS No.
142946-80-3
M.F
C12H6F6N2
M. Wt
292.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

CAS Number

142946-80-3

Product Name

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine

IUPAC Name

5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18/h1-6H

InChI Key

ZHMXQYAUGQASQM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F

Ligand for Photocatalysts:

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine (often abbreviated as dCF3bpy) is primarily used as a chelating ligand in the preparation of iridium(III) photocatalysts. These catalysts are widely employed in visible-light mediated photocatalytic organic transformations, including:

  • Alkylation of remote C-H bonds: This process involves the addition of an alkyl group (R-) to a carbon-hydrogen (C-H) bond that is not directly adjacent to another carbon-carbon (C-C) double bond.
  • Alkene aminoarylation: This reaction introduces an aminoaryl group (Ar-NH2) to a double bond (C=C) in an alkene molecule.

The electron-withdrawing nature of the trifluoromethyl (CF3) groups on the bipyridine ligand plays a crucial role in these reactions by influencing the electronic properties of the photocatalyst and enhancing its activity.

Long-lived Phosphorescent Emitters:

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine can also be coordinated with cyclometalated iridium(III) complexes to form yellow light-emitting materials. These complexes exhibit relatively long phosphorescence lifetimes at room temperature due to the mixed metal-to- ligand charge transfer (MLLCT) excited states.

This property makes them potentially useful in applications such as organic light-emitting diodes (OLEDs) and phosphorescent sensors.

Catalysis beyond Photochemistry:

While photocatalysis remains the primary application, research also explores the use of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine in other catalytic contexts. For instance, half-sandwich ruthenium complexes containing this ligand show high activity in the anti-Markovnikov hydration of terminal alkynes. This reaction involves the addition of water (H2O) across the triple bond (C≡C) of a terminal alkyne to form a ketone or aldehyde, with the double bond positioned opposite to the larger substituent group.

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine framework. Its molecular formula is C12H6F6N2C_{12}H_{6}F_{6}N_{2} with a molecular weight of approximately 292.18 g/mol. The compound features a bipyridine core, which consists of two pyridine rings connected by a single bond, and the trifluoromethyl groups enhance its electron-withdrawing properties, influencing its chemical behavior and interactions in various applications .

The mechanism of action of 5,5'-dCF3bpy is primarily related to its ability to form complexes with transition metals. These complexes can exhibit various functionalities depending on the central metal and other ligands involved. For instance, iridium complexes containing 5,5'-dCF3bpy can act as photocatalysts in light-driven organic transformations due to their unique electronic properties []. The electron-withdrawing nature of the trifluoromethyl groups influences the light absorption and charge transfer processes within the complex, leading to catalytic activity [].

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl groups may be replaced by other functional groups under suitable conditions.

The synthesis of 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine typically involves:

  • Trifluoromethylation: The reaction of 2,2'-bipyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
  • Reaction Conditions: This process generally requires a base (e.g., potassium carbonate) and a palladium catalyst, conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Industrial Production: For large-scale synthesis, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography .

5,5'-Bis(trifluoromethyl)-2,2'-bipyridine finds utility in various fields:

  • Catalysis: It acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals that facilitate catalytic processes such as hydrogenation and oxidation.
  • Material Science: Its unique properties make it valuable in the development of new materials and electronic devices.
  • Pharmaceuticals: Given its biological activity, it may have potential applications in drug design and development .

Interaction studies involving 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine primarily focus on its coordination with metal ions. The bipyridine structure allows it to form stable complexes that can significantly alter the reactivity of metal centers. These complexes can activate substrates for various reactions, enhancing selectivity and efficiency in catalytic processes .

Several compounds share structural similarities with 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine:

Compound NameStructure CharacteristicsUnique Features
2,2'-BipyridineLacks trifluoromethyl groupsDifferent chemical properties and reactivity
4,4'-Bis(trifluoromethyl)-2,2'-bipyridineTrifluoromethyl groups at different positionsVariations in steric and electronic effects
5-Bromo-2,2'-bipyridineContains bromine instead of trifluoromethyl groupsDifferent reactivity patterns due to halogen presence
4-Trifluoromethyl-2,2'-bipyridineOne trifluoromethyl groupLess electron-withdrawing effect compared to the target compound

The unique electron-withdrawing nature of the trifluoromethyl groups in 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine enhances its stability and reactivity compared to these similar compounds. This characteristic makes it particularly valuable for various research and industrial applications .

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Bipyridine, 5,5'-bis(trifluoromethyl)-

Dates

Modify: 2023-08-15

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